molecular formula C17H25N3O4 B2431055 2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(oxolan-2-ylmethyl)acetamide CAS No. 2379953-71-4

2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B2431055
CAS RN: 2379953-71-4
M. Wt: 335.404
InChI Key: SJAXRMIRJUNLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(oxolan-2-ylmethyl)acetamide, commonly known as CDPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDPPA is a small molecule that can modulate the activity of a specific protein, which makes it a promising candidate for the development of new drugs.

Mechanism of Action

CDPPA binds to the extracellular domain of PTPσ and induces a conformational change in the protein, which leads to the activation of downstream signaling pathways. This activation promotes axonal growth and regeneration in injured neurons. CDPPA has also been shown to enhance the activity of other proteins, such as TrkB and LAR, which are involved in the development and function of the nervous system.
Biochemical and Physiological Effects:
CDPPA has been shown to promote axonal regeneration in injured neurons in vitro and in vivo. It has also been shown to enhance synaptic plasticity and improve cognitive function in animal models. CDPPA has a good safety profile and does not exhibit any significant toxicity in animal studies.

Advantages and Limitations for Lab Experiments

CDPPA is a small molecule that can be easily synthesized and purified. It has a good safety profile and can be used in a wide range of in vitro and in vivo experiments. However, CDPPA is a relatively new compound, and its long-term effects are not yet fully understood. Further studies are needed to determine its potential side effects and toxicity.

Future Directions

CDPPA has great potential for the development of new drugs for the treatment of neurodegenerative diseases and nerve injuries. Further studies are needed to determine its efficacy in animal models of these diseases. CDPPA can also be used as a tool for studying the role of PTPσ and other proteins in the development and function of the nervous system. Future research should focus on identifying other proteins that can be targeted by CDPPA and developing more potent and selective compounds based on its structure.
Conclusion:
CDPPA is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been shown to promote axonal regeneration in injured neurons and improve cognitive function in animal models. CDPPA has a good safety profile and can be easily synthesized and purified. Further studies are needed to determine its potential side effects and toxicity, as well as its efficacy in animal models of neurodegenerative diseases and nerve injuries. CDPPA has great potential for the development of new drugs and as a tool for studying the role of specific proteins in the development and function of the nervous system.

Synthesis Methods

The synthesis of CDPPA involves the reaction of 4-cyclohexyl-2,3-dioxo-1-pyrazinyl chloride with N-(oxolan-2-ylmethyl)acetamide in the presence of a base. The resulting product is purified by column chromatography to obtain pure CDPPA. The synthesis of CDPPA is a straightforward process and can be performed on a large scale.

Scientific Research Applications

CDPPA has been extensively studied for its potential therapeutic applications. It has been shown to modulate the activity of a specific protein, called PTPσ, which is involved in the development and function of the nervous system. CDPPA has been shown to promote axonal regeneration in injured neurons, which makes it a promising candidate for the development of new drugs for the treatment of neurodegenerative diseases and nerve injuries.

properties

IUPAC Name

2-(4-cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c21-15(18-11-14-7-4-10-24-14)12-19-8-9-20(17(23)16(19)22)13-5-2-1-3-6-13/h8-9,13-14H,1-7,10-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAXRMIRJUNLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CN(C(=O)C2=O)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyclohexyl-2,3-dioxopyrazin-1-yl)-N-(oxolan-2-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.